2-Chlorobenzotrifluoride
Overview
Description
2-Chlorobenzotrifluoride is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their structures, which can provide insight into the molecular structure and properties of 2-chlorobenzotrifluoride. For instance, chlorine trifluoride is mentioned, which is an interhalogen compound with a planar structure and a distorted "T" shape, as observed in the microwave spectrum . Additionally, 2-chlorobenzonitrile is analyzed for its molecular structure and vibrational spectra, which could be somewhat analogous to 2-chlorobenzotrifluoride due to the presence of a chlorinated benzene ring .
Synthesis Analysis
The synthesis of related compounds, such as 2,4-difluoro-3,5-dichlorobenzoic acid, involves a sequence of reactions starting from commercially available precursors. This process includes nitration, selective reduction, diazotisation, and chlorination, resulting in excellent yields . This information suggests that a similar approach could potentially be applied to synthesize 2-chlorobenzotrifluoride, although the specific details would depend on the reactivity of the trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of chlorine trifluoride has been determined through x-ray diffraction at low temperatures, revealing a planar molecule with point group symmetry mm . The bond lengths and angles are precisely measured, providing a detailed understanding of the molecule's geometry. In the case of 2-chlorobenzonitrile, density functional methods have been used to calculate the molecular geometry and vibrational frequencies, which could be relevant to understanding the structure of 2-chlorobenzotrifluoride .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of 2-chlorobenzotrifluoride, they do provide insights into the reactivity of similar compounds. For example, the synthesis of related chlorinated and fluorinated benzoic acids suggests that halogenated aromatic compounds can undergo a variety of chemical transformations . The vibrational spectroscopic analysis of 2-chlorobenzonitrile also indicates the presence of charge transfer within the molecule, which could influence its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chlorobenzotrifluoride can be inferred from the properties of related compounds. The microwave spectrum of chlorine trifluoride shows specific moments of inertia and quadrupole coupling coefficients, which are indicative of its physical properties . The vibrational spectroscopic and UV analysis of 2-chlorobenzonitrile provides information on its bonding features and electronic transitions, which are important for understanding the physical and chemical behavior of the molecule .
Scientific Research Applications
2-Chlorobenzotrifluoride (also known as 1-chloro-2-(trifluoromethyl)benzene) is an organic compound with the molecular formula C7H4ClF3 . It’s a clear, colorless liquid with a refractive index of 1.4545-1.4575 at 20°C . It’s used in various scientific fields, including organic chemistry and materials science .
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Organic Synthesis
- 2-Chlorobenzotrifluoride is often used as a solvent in organic synthesis . It’s relatively inert, which makes it suitable for a wide range of chemistry, including ionic, transition-metal catalyzed, and thermal reactions .
- It’s especially useful for radical reactions, where it may replace benzene as the current solvent of choice for many common transformations .
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Fluorous Synthesis
- 2-Chlorobenzotrifluoride and related solvents are crucial components of fluorous synthesis . They can dissolve both standard organic molecules and highly fluorinated molecules .
- Fluorous synthesis is a special type of chemical synthesis that uses perfluorinated compounds or perfluorinated substituents to facilitate recovery of a target product .
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Varnishes and Glues
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Printing Industry
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVQOKCSKDWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024774 | |
Record name | 2-Chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzotrifluoride | |
CAS RN |
88-16-4, 52181-51-8 | |
Record name | 2-Chlorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Chlorobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, chloro(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzotrifluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-α,α,α-trifluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-2-(TRIFLUOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2SO8M97N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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